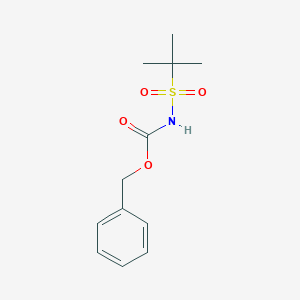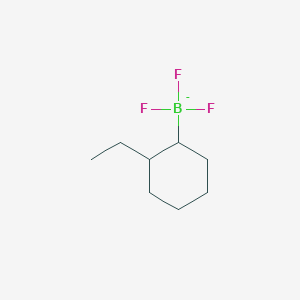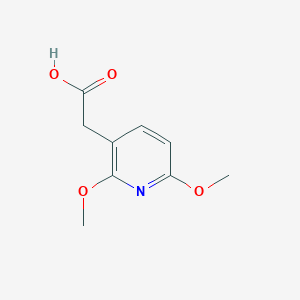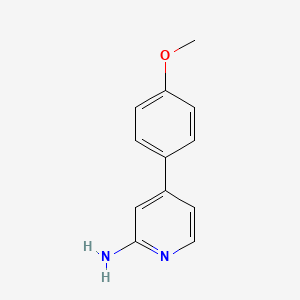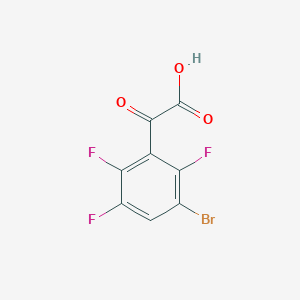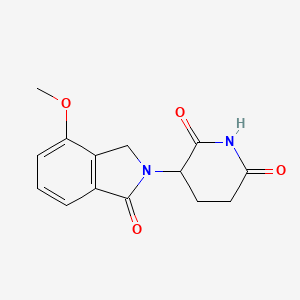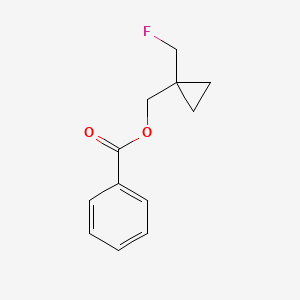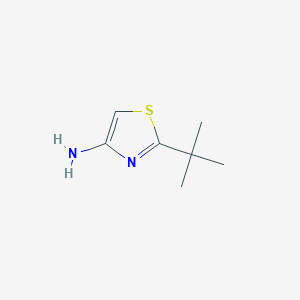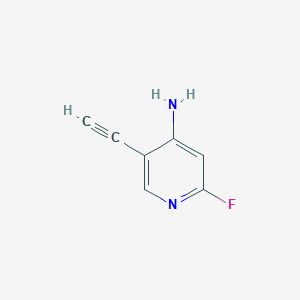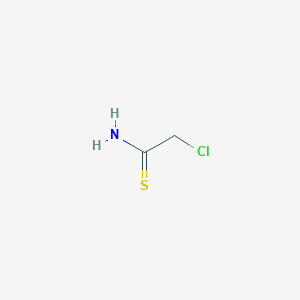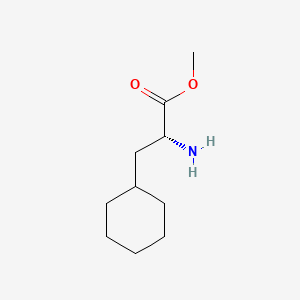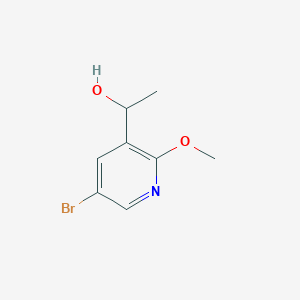
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an ethanol group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol typically involves the bromination of 2-methoxypyridine followed by the introduction of the ethanol group. One common method involves the reaction of 2-methoxypyridine with bromine in the presence of a suitable catalyst to yield 5-bromo-2-methoxypyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 1-(5-Bromo-2-methoxypyridin-3-yl)acetaldehyde or 1-(5-Bromo-2-methoxypyridin-3-yl)acetic acid.
Reduction: 1-(2-Methoxypyridin-3-yl)ethanol.
Substitution: 1-(5-Amino-2-methoxypyridin-3-yl)ethanol or 1-(5-Hydroxy-2-methoxypyridin-3-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: Potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. The ethanol group may also play a role in its solubility and transport within biological systems.
Comparación Con Compuestos Similares
1-(5-Bromo-2-methoxypyridin-3-yl)ethanol can be compared with other similar compounds such as:
1-(5-Bromo-3-methoxypyridin-2-yl)ethanol: Similar structure but with different positioning of the methoxy and ethanol groups.
1-(5-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
5-Bromo-2-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |
Clave InChI |
FRYFJBLLCMBGBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC(=C1)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


